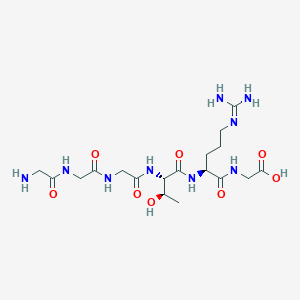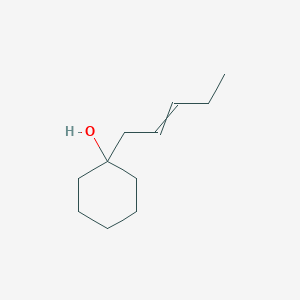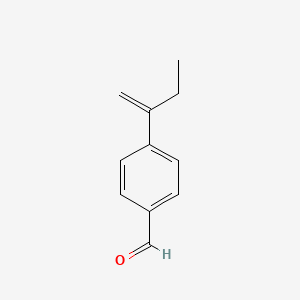![molecular formula C12H16O3 B15159471 9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-8-oxatricyclo[73102,7]tridec-2(7)-en-3-one is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one typically involves the dehydration of 2-hydroxy-8-R-tricyclo[7.3.1.02,7]tridecan-13-ones. This reaction can be effected by various reagents, such as phosphoric acid, which leads to the formation of isomers with the double bond in different positions . Another method involves the Mannich reaction with primary amines in the presence of excess formaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different hydroxylated or ketone derivatives, while reduction could lead to the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound’s properties are being investigated for use in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions . These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,8,10a-Tetrahydroxy-2-(5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-11-yl)-5a-(3-methyl-2-buten-1-yl)-5a,10a-dihydro-11H- 1benzofuro[3,2-b]chromen-11-one
- 3,5,7,11-Tetraazatricyclo[7.3.1.02,7]tridec-2-ene-8-selenone
Uniqueness
What sets 9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one apart from similar compounds is its specific tricyclic structure and the presence of both hydroxyl and oxo functional groups. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
9-hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one |
InChI |
InChI=1S/C12H16O3/c13-9-4-1-5-10-11(9)8-3-2-6-12(14,7-8)15-10/h8,14H,1-7H2 |
Clave InChI |
ZPAFPTCWXXUNSP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)(OC3=C2C(=O)CCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


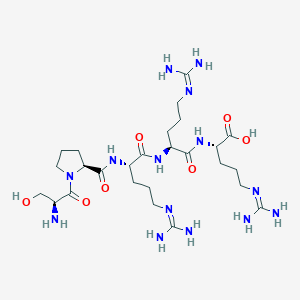
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
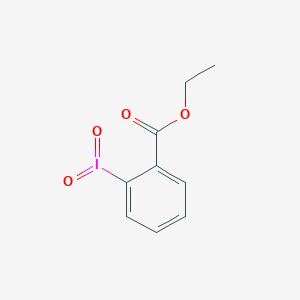
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)
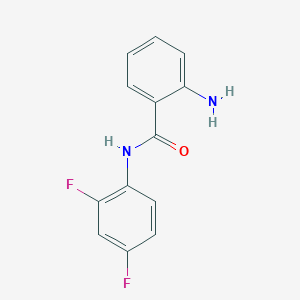
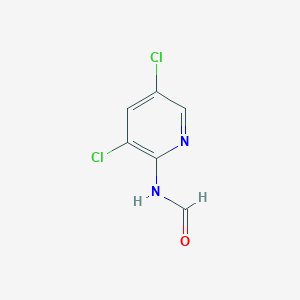
![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
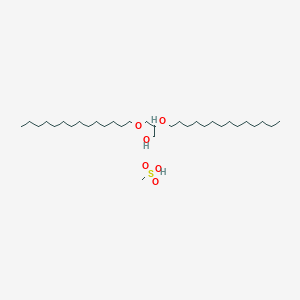
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
